molecular formula C14H11ClN4O2S4 B2583494 5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide CAS No. 946357-44-4

5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2583494
CAS No.: 946357-44-4
M. Wt: 430.96
InChI Key: OPVKEYUSZIKGOV-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex heterocyclic compound that incorporates multiple functional groups, including a thiophene ring, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Biological Activity

5-Chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a thiophene ring and a triazole-thiazole moiety. Its structure can be represented as follows:

C14H12ClN5S3O2\text{C}_{14}\text{H}_{12}\text{ClN}_5\text{S}_3\text{O}_2

This molecular configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.

1. Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide structures exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). The incorporation of thiophene rings enhances this activity through increased lipophilicity, allowing better membrane penetration.

2. Anticancer Potential

Studies on related compounds have demonstrated that triazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival. The compound’s structure suggests it may similarly affect pathways critical in cancer biology.

3. Inhibition of Enzymatic Activity

The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes including pH regulation and ion transport. Recent studies have shown that modifications in the thiophene moiety can significantly enhance selectivity towards specific CA isoforms, potentially leading to therapeutic applications in conditions like glaucoma and obesity .

Case Study 1: JNK Inhibition

A related study investigated the biological activity of thiophene sulfonamides as inhibitors of c-Jun N-terminal kinase (JNK). Compounds with similar structures demonstrated protective effects against neuronal cell death induced by stressors such as serum deprivation . This suggests that this compound could be explored for neuroprotective applications.

Case Study 2: Anticancer Activity

Another study focused on mercapto-substituted 1,2,4-triazoles, highlighting their chemopreventive effects against various cancer cell lines. Compounds with similar structural motifs showed significant activity against colon carcinoma cells with IC50 values in the low micromolar range . This indicates a promising avenue for further research into the anticancer potential of our compound.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibition of DHPS ,
AnticancerInduction of apoptosis ,
Enzyme inhibitionInhibition of carbonic anhydrase

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeIC50 (µM)
Benzoylaminomethyl thiophene sulfonamideJNK Inhibitor10
Mercapto-substituted triazolesAnticancer6.2
Thiophene-linked sulfonamidesCA Inhibitor<50

Properties

IUPAC Name

5-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S4/c15-11-3-4-12(24-11)25(20,21)16-6-5-9-8-23-14-17-13(18-19(9)14)10-2-1-7-22-10/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVKEYUSZIKGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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